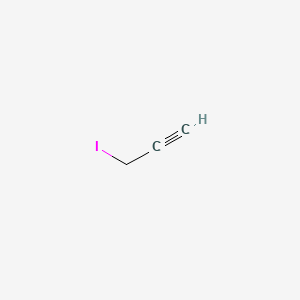

Propargyl iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-iodoprop-1-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3I/c1-2-3-4/h1H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCICQJXVYFFCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3I | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216110 | |

| Record name | 1-Propyne, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.96 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659-86-9 | |

| Record name | Propargyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propargyl iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propyne, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propargyl iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R52FDD2XKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propargyl Iodide: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides an in-depth overview of propargyl iodide, a versatile reagent in organic synthesis, with a focus on its chemical properties, synthesis, and applications in drug development and research. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound, a valuable building block in organic synthesis, is a colorless liquid with a pungent odor.[1] It is soluble in organic solvents and plays a crucial role in the preparation of various pharmaceuticals and agrochemicals.[1]

Synonyms: 1-Iodo-2-propyne, 3-Iodo-1-propyne, 3-Iodopropyne, 3-iodoprop-1-yne.[4]

Quantitative Data

The physical and spectral properties of this compound are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₃H₃I[2][3] |

| Molecular Weight | 165.96 g/mol [3][4] |

| Boiling Point | 115.98°C (rough estimate) |

| Density | 2.0580 g/cm³ (rough estimate) |

| Flash Point | 45.3°C |

| Refractive Index | 1.5780 (estimate) |

Table 2: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.523 | t | -CH₂I |

| 2.193 | t | ≡C-H |

Table 3: FT-IR Spectral Data

| Peak (cm⁻¹) | Functional Group |

| 3300-3250 | ≡C-H stretch |

| 2120-2100 | -C≡C- stretch |

| 1450-1400 | -CH₂- bend |

| 600-500 | C-I stretch |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 166 | [M]⁺ (Molecular Ion)[4] |

| 39 | [C₃H₃]⁺ (Propargyl cation)[4] |

| 38 | [C₃H₂]⁺ |

Synthesis of this compound

This compound is commonly synthesized from propargyl alcohol. One established method involves the use of triphenylphosphine and iodine.

Experimental Protocol: Synthesis from Propargyl Alcohol

This protocol outlines the regioselective conversion of a primary alcohol to an iodide using triphenylphosphine and iodine.[5]

Materials:

-

Propargyl alcohol

-

Triphenylphosphine

-

Iodine

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve propargyl alcohol and triphenylphosphine in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of iodine in dichloromethane to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Organic Synthesis

This compound is a key reagent in various organic transformations, most notably in the A³ (Aldehyde-Alkyne-Amine) coupling reaction to synthesize propargylamines. Propargylamines are important structural motifs in many biologically active compounds and are considered valuable intermediates in the synthesis of nitrogen-containing heterocycles.

The A³ Coupling Reaction

The A³ coupling is a one-pot, three-component reaction between an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a metal salt.[6][7] This reaction is highly atom-economical and allows for the efficient construction of propargylamines.[6]

Workflow for a Typical A³ Coupling Reaction

Caption: A generalized workflow for the A³ coupling reaction.

Mechanism of the A³ Coupling Reaction The reaction mechanism generally involves the formation of a metal acetylide from the terminal alkyne and the in-situ formation of an iminium ion from the aldehyde and amine. The nucleophilic attack of the acetylide on the iminium ion yields the propargylamine product.[7][8]

References

- 1. This compound(659-86-9) 1H NMR [m.chemicalbook.com]

- 2. 1-Propyne, 3-iodo- [webbook.nist.gov]

- 3. This compound CAS#: 659-86-9 [m.chemicalbook.com]

- 4. 1-Propyne, 3-iodo- | C3H3I | CID 136471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A3 coupling reaction - Wikipedia [en.wikipedia.org]

- 8. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]

Propargyl iodide molecular formula and weight.

An In-depth Technical Guide to Propargyl Iodide

Abstract

This compound (3-iodo-1-propyne) is a highly versatile organoiodine compound that serves as a critical building block in modern organic synthesis. Characterized by the presence of both a terminal alkyne and a reactive iodide, this molecule offers a dual functionality that is exploited in a wide array of chemical transformations. Its utility spans the synthesis of complex pharmaceuticals, the development of functionalized polymers, and mechanistic studies in chemical research. This guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, key reactions, and applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Identifiers

This compound is a colorless liquid at room temperature, soluble in common organic solvents but insoluble in water.[1] Its high reactivity is attributed to the electron-withdrawing nature of the alkyne and the excellent leaving group ability of the iodide atom.[1] All essential quantitative data are summarized in Table 1.

Table 1: Key Physicochemical Properties and Identifiers of this compound

| Property | Value | Reference |

| IUPAC Name | 3-iodoprop-1-yne | [2][3] |

| Synonyms | 1-Iodo-2-propyne, 3-Iodopropyne | [4] |

| CAS Number | 659-86-9 | [2][4] |

| Molecular Formula | C₃H₃I | [2][3][5] |

| Molecular Weight | 165.96 g/mol | [2][3][5] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | ~115.98 °C (estimate) | [4] |

| Density | ~2.058 g/cm³ (estimate) | [4] |

| Flash Point | 45.3 °C | [4] |

| Canonical SMILES | C#CCI | [2] |

| InChI Key | WGCICQJXVYFFCA-UHFFFAOYSA-N | [2] |

Synthesis of this compound

This compound can be synthesized through several established methods. Common approaches include the electrophilic iodination of propyne, the reaction of propargyl alcohol with hydroiodic acid, or the Finkelstein-type reaction of propargyl bromide with an iodide salt.[2][4]

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Propargyl Carbamate

This protocol is adapted from a patented procedure for the iodination of propargyl compounds.[6] It involves the in-situ generation of an iodinating agent using iodine and chlorine gas in a basic medium.

Materials:

-

Propargyl butylcarbamate (19.0 g, 0.122 mol)

-

Sodium hydroxide (NaOH) (10.1 g, 0.244 mol)

-

Iodine (I₂) (15.5 g, 0.061 mol)

-

Chlorine (Cl₂) gas (5.6 g, 0.079 mol)

-

Methanol (48 g)

-

Water (50 g initially, 105 g for quenching)

-

Reaction vessel with cooling capabilities and gas inlet

Procedure:

-

In a suitable reaction vessel cooled to 8 °C, prepare a solution of sodium hydroxide in methanol and water.

-

To this cooled solution, add the propargyl butylcarbamate.

-

Add the iodine in portions, ensuring the temperature of the reaction mixture is maintained at or below 8 °C.

-

Slowly bubble chlorine gas into the reaction mixture. The rate of addition should be controlled to keep the temperature below 8 °C.

-

After the complete addition of chlorine, continue stirring the mixture at 8 °C for an additional hour.

-

Quench the reaction by adding 105 g of water. A solid precipitate should form.

-

Isolate the precipitated solid product (iodopropargyl butylcarbamate) by filtration.

-

Wash the isolated solid with water and dry it under a vacuum. The resulting iodopropargyl compound can be further processed to yield this compound if necessary.

Chemical Reactivity and Key Reactions

This compound's reactivity is dominated by the chemistry of its two functional groups. It readily participates in nucleophilic substitutions, transition-metal-catalyzed cross-coupling reactions, and cyclization events.[2][4]

Iodocyclization Reactions

A significant application of this compound and its derivatives is in iodocyclization, a powerful method for constructing heterocyclic frameworks.[2][7] In these reactions, the iodine atom acts as an electrophile to activate the alkyne, which is then attacked by an intramolecular nucleophile to form a cyclic product.

Caption: Pathway for heterocycle synthesis via iodocyclization.

Experimental Protocol: Silver-Catalyzed Oxazoline Synthesis

This protocol describes a representative cyclization reaction where a this compound intermediate is used to synthesize oxazoline derivatives.[2]

Materials:

-

Propargylic amide substrate

-

Silver catalyst (e.g., Ag₂CO₃, AgOTf)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the propargylic amide substrate in the anhydrous solvent.

-

Add the silver catalyst (typically 5-10 mol%) to the solution.

-

If the substrate is not already the this compound, the iodide source would be introduced at this stage. (Note: The reference describes the cyclization of intermediates that contain the this compound moiety).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired oxazoline derivative.

Applications in Research and Drug Development

This compound is a valuable tool for synthetic chemists, enabling the construction of complex molecular architectures.[2]

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-cancer and antiviral agents.[8] The propargyl group is often incorporated into molecules to enhance bioactivity or to serve as a handle for further functionalization via "click chemistry".[9]

-

Agrochemicals: It is used in the development of potent herbicides, fungicides, and pesticides.[4]

-

Material Science: The reactivity of this compound allows for its use in creating functionalized polymers and high-performance resins.[2][8]

-

Mechanistic Studies: Due to its ability to generate reactive propargyl radicals, it is frequently employed in studies of reaction mechanisms, particularly in combustion chemistry.[2]

Safety and Handling

This compound is a reactive and potentially hazardous chemical that must be handled with appropriate safety precautions. It is flammable and can explode when heated.[1] Upon decomposition, it can emit toxic iodide fumes.[1]

Table 2: Safety and Handling Information

| Aspect | Recommendation | Reference |

| Personal Protective Equipment (PPE) | Wear safety goggles, flame-resistant gloves, and impervious clothing. | [10] |

| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. | [10][11] |

| Handling | Avoid contact with skin and eyes. Avoid inhalation of vapor. Keep away from heat and ignition sources. | [11] |

| First Aid (Inhalation) | Move victim to fresh air. If breathing is difficult, administer oxygen. | [10] |

| First Aid (Skin Contact) | Immediately remove contaminated clothing and wash skin with soap and water. | [10] |

| First Aid (Eye Contact) | Rinse cautiously with water for at least 15 minutes. | [10][11] |

| Storage | Keep container tightly closed in a dry, well-ventilated, and refrigerated place. Protect from light. | [12] |

This technical guide provides a foundational understanding of this compound, highlighting its synthesis, reactivity, and critical role in advancing chemical and pharmaceutical sciences. Researchers are encouraged to consult the cited literature and relevant Safety Data Sheets (SDS) for more detailed information before use.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Buy this compound | 659-86-9 [smolecule.com]

- 3. 1-Propyne, 3-iodo- | C3H3I | CID 136471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 659-86-9,this compound | lookchem [lookchem.com]

- 5. GSRS [precision.fda.gov]

- 6. EP2289873A1 - Process for the preparation of iodopropargyl compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. rawsource.com [rawsource.com]

- 9. benchchem.com [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. sodiumiodide.net [sodiumiodide.net]

- 12. fishersci.com [fishersci.com]

Propargyl Radical Generation from Propargyl Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary mechanisms for generating the propargyl radical (•CH₂C≡CH), a crucial and highly reactive intermediate, from its propargyl iodide precursor. The propargyl radical's significance spans fundamental chemistry, combustion science, astrophysics, and organic synthesis, making a thorough understanding of its formation essential for professionals in these fields. This document details the core methodologies, presents quantitative data, and outlines experimental protocols for its generation and detection.

Core Mechanisms of Propargyl Radical Generation

The generation of the propargyl radical from this compound (I-CH₂C≡CH) is predominantly achieved through the homolytic cleavage of the carbon-iodine (C-I) bond. This bond is the weakest in the molecule, making it susceptible to dissociation via energetic input from photons or heat. Additionally, chemical methods involving single-electron transfer can facilitate this cleavage.

Photodissociation

Ultraviolet (UV) photolysis is a precise and widely used method for generating propargyl radicals. Absorption of a UV photon with sufficient energy excites the this compound molecule to a dissociative electronic state, leading to the rapid cleavage of the C-I bond.

The primary photodissociation pathway is: I-CH₂C≡CH + hν → •CH₂C≡CH + I•

Excitation, typically in the A-band of alkyl iodides (around 266 nm), promotes an electron from a non-bonding orbital on the iodine atom to an anti-bonding σ* orbital associated with the C-I bond (n → σ* transition). This process leads to direct and rapid dissociation. Studies on similar molecules like propargyl chloride and bromide using 193 nm light have shown this C-X (where X is a halogen) bond fission to be the dominant channel.

The iodine atom can be formed in either its ground electronic state (I(²P₃/₂)) or its spin-orbit excited state (I*(²P₁/₂)). The branching ratio between these two states is dependent on the excitation wavelength.

dot

Caption: Photodissociation of this compound.

Thermal Decomposition

At elevated temperatures, the C-I bond in this compound can be cleaved thermally. This method is common in high-temperature environments such as combustion systems and is often studied experimentally using shock tubes. The initiation step is the unimolecular dissociation of the precursor:

I-CH₂C≡CH + Δ → •CH₂C≡CH + I•

The rate of this reaction is highly dependent on temperature and pressure. Following initiation, the generated propargyl radicals can undergo secondary reactions, including self-recombination to form benzene and other C₆H₆ isomers, which is a key process in soot formation. Studies on the pyrolysis of propargyl alcohol and bromide show that homolytic cleavage of the weakest bond is the primary decomposition pathway.[1]

dot

References

Propargyl-allenyl tautomerization in synthesis.

An In-depth Technical Guide to Propargyl-Allenyl Tautomerization in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-allenyl tautomerization, an isomerization process that interconverts propargyl and allenyl isomers, is a fundamental reaction in organic synthesis. This transformation provides access to valuable and highly reactive allenyl intermediates from readily available propargyl precursors.[1][2][3] Allenes, with their unique perpendicular π-bonds, are versatile building blocks for the construction of complex molecular architectures, including those found in natural products and pharmaceutical agents.[1][4] This guide provides a comprehensive overview of the mechanisms, catalytic systems, and synthetic applications of propargyl-allenyl tautomerization, with a focus on its utility in modern organic synthesis and drug development.

Core Concepts and Mechanisms

The tautomerization between a propargyl group (containing a C≡C triple bond adjacent to a CH₂) and an allenyl group (containing a C=C=C double bond system) is typically facilitated by a catalyst. The process can be broadly categorized based on the type of catalysis: base-catalyzed, acid-catalyzed, and metal-catalyzed.

Base-Catalyzed Isomerization: This is one of the most common methods for effecting propargyl-allenyl tautomerization. The reaction proceeds via the deprotonation of the propargylic proton by a base to form a resonance-stabilized propargyl-allenyl anion. Subsequent protonation of this intermediate can lead to either the propargyl or the allenyl isomer. The position of the equilibrium often depends on the relative thermodynamic stability of the isomers, which can be influenced by the substitution pattern and the electronic properties of the molecule.[5][6]

Acid-Catalyzed Isomerization: In the presence of a strong acid, propargyl alcohols can undergo rearrangement to form allenyl derivatives. This transformation is thought to proceed through the formation of a carbocation intermediate, followed by elimination and rearrangement. For instance, TsOH has been used to catalyze the allenylation of pyrazolones with propargylic alcohols.

Metal-Catalyzed Isomerization: A wide range of transition metals, including gold, palladium, copper, and iridium, can catalyze the propargyl-allenyl rearrangement.[7][8][9] Gold catalysts, in particular, are highly effective for this transformation and often operate under mild conditions.[7][8][10] The mechanism of metal-catalyzed isomerization can vary but often involves the coordination of the metal to the alkyne, which facilitates the rearrangement. In some cases, the reaction may proceed through a metal-allenylidene or a metal-vinylidene intermediate.

Quantitative Data on Catalytic Systems

The choice of catalyst and reaction conditions can significantly impact the efficiency and selectivity of the propargyl-allenyl tautomerization. The following tables summarize quantitative data for various catalytic systems.

Table 1: Base-Catalyzed Synthesis of 4-Allenyloxazolines

This table summarizes the optimization of the DBU-catalyzed synthesis of a 4-allenyl-oxazoline from a (Z)-2-en-4-yn-1-ol, which involves a key propargyl-allenyl isomerization step.[1]

| Entry | CCl₃CN (equiv) | DBU (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.2 | 1.2 | CH₂Cl₂ | rt | 1 | 80 |

| 2 | 1.5 | 1.2 | CH₂Cl₂ | rt | 1 | 90 |

| 3 | 2.0 | 1.2 | CH₂Cl₂ | rt | 1 | 95 |

| 4 | 2.0 | 1.5 | CH₂Cl₂ | rt | 1 | 100 |

| 5 | 2.0 | 2.0 | CH₂Cl₂ | rt | 1 | 100 |

Data extracted from a study on the preparation of 4-allenyloxazolines.[1]

Table 2: Gold-Catalyzed Rearrangement of Propargyl Alcohols

This table presents data on the gold(I)-catalyzed Meyer-Schuster rearrangement of a propargyl alcohol to an enone, demonstrating the efficiency of gold catalysis.[11]

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | E/Z Ratio |

| 1 | 5 | Toluene | 60 | 30 | >95 | 61/39 |

| 2 | 5 | Toluene | 60 | 60 | >95 | 96/4 |

Data adapted from a study on gold-catalyzed rearrangement of propargyl alcohols.[11]

Table 3: Iridium-Catalyzed Enantioselective Propargyl/Allenyl Silylation

This table showcases the regiodivergent synthesis of propargyl- and allenylsilanes, where the propargyl-allenyl tautomerism is a key mechanistic feature.[12]

| Entry | Substrate | Product Type | Yield (%) | ee (%) | Propargyl:Allenyl Ratio |

| 1 | Aryl-Alkyl Alkyne | Propargylsilane | 95 | 98 | >20:1 |

| 2 | Dialkyl Alkyne | Propargylsilane | 85 | 97 | >20:1 |

| 3 | 1,3-Enyne | Allenylsilane | 78 | 95 | 1:>20 |

Data from a study on iridium-catalyzed propargylic C-H deprotonation.[12]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of synthetic methods. Below are protocols for key experiments involving propargyl-allenyl tautomerization.

Protocol 1: Base-Catalyzed Synthesis of 4-Allenyloxazolines

This protocol describes the synthesis of 4-(1-(4-chlorophenyl)-3-phenylpropa-1,2-dien-1-yl)-5-(m-tolyl)-2-(trichloromethyl)-4,5-dihydrooxazole.[1]

Reagents and Equipment:

-

(Z)-1-(4-chlorophenyl)-5-phenyl-2-(m-tolyl)pent-2-en-4-yn-1-ol (0.2 mmol)

-

Trichloroacetonitrile (CCl₃CN) (0.4 mmol, 2.0 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.3 mmol, 1.5 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

To a solution of (Z)-1-(4-chlorophenyl)-5-phenyl-2-(m-tolyl)pent-2-en-4-yn-1-ol (0.2 mmol) in dichloromethane, add trichloroacetonitrile (0.4 mmol).

-

Add DBU (0.3 mmol) to the mixture at room temperature.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Upon completion of the reaction (monitored by TLC), quench the reaction with water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/CH₂Cl₂) to afford the desired 4-allenyl-oxazoline.

Protocol 2: Gold-Catalyzed Meyer-Schuster Rearrangement

This protocol is for the gold-catalyzed rearrangement of 1-phenyl-1-hexyn-3-ol to the corresponding enone.[5][11]

Reagents and Equipment:

-

1-phenyl-1-hexyn-3-ol

-

(Triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate (PPh₃AuNTf₂)

-

Toluene

-

Methanol (for quenching)

-

Air condenser

-

Heating mantle or oil bath

-

Standard workup and purification equipment

Procedure:

-

In a round-bottom flask equipped with an air condenser, dissolve 1-phenyl-1-hexyn-3-ol in toluene.

-

Add the gold catalyst, PPh₃AuNTf₂ (5 mol%).

-

Heat the reaction mixture to 60 °C and stir for 30-60 minutes.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature and quench with methanol.

-

Remove the solvent under reduced pressure.

-

Purify the resulting oil by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to isolate the enone product.

Visualizations of Mechanisms and Workflows

General Mechanism of Base-Catalyzed Tautomerization

Caption: Base-catalyzed propargyl-allenyl tautomerization mechanism.

Experimental Workflow for Synthesis and Purification

Caption: General experimental workflow for a catalyzed reaction.

Applications in Drug Development and Complex Molecule Synthesis

The propargyl-allenyl tautomerization is a powerful tool for the synthesis of complex molecules with potential therapeutic applications. The allenyl moiety serves as a versatile handle for further functionalization and can be found in a number of biologically active compounds.

Synthesis of Heterocycles: The in situ generation of allenes from propargyl precursors followed by intramolecular cyclization is a common strategy for the synthesis of various heterocyclic systems. For example, the synthesis of 4-allenyl-oxazolines, which are valuable building blocks in medicinal chemistry, relies on a propargyl-allenyl isomerization step.[1][4] Similarly, this rearrangement has been employed in tandem reactions to construct polycyclic isoindoline derivatives.[13]

Construction of Spirooxindoles: The spirooxindole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and pharmaceutical agents. Gold-catalyzed dearomatization of N-propargyl tryptamines involves a propargyl to allenyl isomerization, leading to the formation of spirooxindoles.[14] This methodology provides an efficient route to enantiomerically enriched spirocyclic compounds.

Access to Chiral Building Blocks: Asymmetric catalysis of propargyl-allenyl rearrangements allows for the synthesis of chiral allenes, which are important precursors for the stereoselective synthesis of complex targets. For instance, the enantioselective Saucy-Marbet Claisen rearrangement of propargyl ethers furnishes chiral allenyl oxindoles. These compounds are key intermediates in the synthesis of indole alkaloids and other pharmaceutically relevant molecules.

Incorporation into Bioactive Molecules: The functional group compatibility of many modern catalytic systems for propargyl-allenyl isomerization allows for the late-stage functionalization of complex molecules, including derivatives of existing drugs. For example, fragments of bioactive molecules like fenofibric acid have been successfully incorporated into substrates for iridium-catalyzed propargylic silylation, a reaction that proceeds via an η³-propargyl/allenyl intermediate.[12]

Conclusion

Propargyl-allenyl tautomerization is a versatile and powerful transformation in modern organic synthesis. The development of a diverse array of catalytic systems, including base-promoted, acid-catalyzed, and particularly metal-mediated methods, has significantly expanded the scope and applicability of this reaction. Its ability to generate highly reactive and synthetically useful allene intermediates from stable and accessible propargyl precursors makes it an invaluable tool for the construction of complex molecular architectures. For researchers in drug development, mastering this reaction opens up new avenues for the synthesis of novel heterocyclic scaffolds, chiral building blocks, and complex natural product analogues, thereby accelerating the discovery of new therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks [mdpi.com]

- 4. Preparation of 4-Allenyloxazolines from (Z)-2-En-4-yn-1-ol via Propargyl/Allenyl Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prezi.com [prezi.com]

- 6. Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Metal-Catalyzed 1,2-Shift of Diverse Migrating Groups in Allenyl Systems as a New Paradigm toward Densely Functionalized Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of polycyclic isoindoline derivatives via tandem Pd-catalyzed coupling, propargyl-allenyl isomerization, [4 + 2] cycloaddition and aromatization reaction. | Sigma-Aldrich [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Key Chemical Properties of Organoiodine Compounds

For Researchers, Scientists, and Drug Development Professionals

Organoiodine compounds, organic molecules containing one or more carbon-iodine (C-I) bonds, are of significant interest across various scientific disciplines, including organic synthesis, medicinal chemistry, and materials science.[1] Their unique chemical properties, stemming from the nature of the C-I bond, render them versatile reagents and valuable building blocks in the construction of complex molecular architectures.[2] This technical guide provides a comprehensive overview of the core chemical properties of organoiodine compounds, with a focus on their structure, reactivity, and applications in synthetic and medicinal chemistry.

The Carbon-Iodine Bond: A Gateway to Reactivity

The defining feature of organoiodine compounds is the carbon-iodine bond. Compared to other carbon-halogen bonds, the C-I bond is the longest and weakest.[2][3][4] This weakness is a direct consequence of the large atomic radius of iodine and the relatively small electronegativity difference between carbon and iodine.[2][5] These characteristics lead to a bond that is highly polarizable and prone to cleavage, making the iodide a superior leaving group in nucleophilic substitution and elimination reactions.[2][4]

The inherent weakness of the C-I bond dictates the high reactivity of organoiodine compounds, making them valuable intermediates in organic synthesis.[2] However, this lability can also be a drawback, as it can lead to decomposition, often observed as a yellow or brown discoloration due to the formation of molecular iodine (I₂).[2][4]

Quantitative Data on Carbon-Halogen Bonds

For comparative purposes, the following table summarizes key quantitative data for methyl halides, illustrating the distinct properties of the carbon-iodine bond.

| Property | C-F | C-Cl | C-Br | C-I |

| Bond Dissociation Energy (kcal/mol) | 115[2] | 83.7[2] | 72.1[2] | 57.6[2] |

| Bond Length (pm) | 139 | 178 | 193 | 214 |

| Electronegativity of Halogen (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |

Physical Properties and Structural Features

A notable characteristic of organoiodine compounds is their high density, a direct result of the high atomic weight of iodine.[2][4] For instance, methylene iodide (CH₂I₂) has a density of 3.325 g/mL.[2][4]

Structurally, most organoiodine compounds feature iodine in the -1 oxidation state, connected to a single carbon center.[2] However, iodine's ability to exist in higher oxidation states gives rise to a fascinating class of molecules known as hypervalent organoiodine compounds.

Hypervalent Iodine Compounds: Powerful Oxidizing Agents

Hypervalent organoiodine compounds, or iodanes, feature an iodine atom with a formal oxidation state greater than -1, such as +3 (λ³-iodanes) and +5 (λ⁵-iodanes).[6] These compounds are renowned for their potent oxidizing properties and have found widespread application in modern organic synthesis as environmentally friendly reagents.[7][8]

Common examples of hypervalent iodine reagents include:

-

Iodosylbenzene (PhIO): A polymeric solid used in various oxidation reactions.[6]

-

Dess-Martin Periodinane (DMP): A mild and selective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[6][9]

-

2-Iodoxybenzoic acid (IBX): A powerful and versatile oxidant, also used for the oxidation of alcohols.[6][10]

The reactivity of hypervalent iodine compounds is often compared to that of heavy metal oxidants like those of lead(IV), thallium(III), and mercury(II), but with the significant advantage of being non-toxic and environmentally benign.[11][12] Their reactions often proceed through mechanisms involving ligand exchange and reductive elimination, pathways reminiscent of transition metal chemistry.[7][8]

Applications in Drug Development and Medicinal Chemistry

Organoiodine compounds have garnered significant interest in the field of drug development.[1] Certain iodinated molecules exhibit promising biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1]

A prominent application of organoiodine compounds in medicine is their use as X-ray contrast agents.[2][4] The high atomic number of iodine allows it to absorb X-rays effectively, enhancing the visibility of internal structures during diagnostic imaging procedures like angiography and urography.[2][4] Many commercial contrast agents are derivatives of 1,3,5-triiodobenzene, containing approximately 50% iodine by weight.[2][4]

Furthermore, the thyroid hormones, thyroxine (T₄) and triiodothyronine (T₃), are naturally occurring organoiodine compounds essential for human health, underscoring the biological relevance of this class of molecules.[2]

Key Synthetic Transformations Involving Organoiodine Compounds

The unique reactivity of the C-I bond makes organoiodine compounds, particularly aryl and vinyl iodides, highly valuable substrates in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[13][14][15] Aryl and vinyl iodides are excellent electrophiles for this reaction due to the facile oxidative addition of the C-I bond to the palladium(0) catalyst.[15]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Iodide

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) followed by the degassed solvent system (e.g., a mixture of toluene and water).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or GC-MS).[13]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.[16]

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[17][18] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[17][18] Aryl iodides are particularly effective substrates for this transformation, often reacting under mild conditions.[19]

Experimental Protocol: General Procedure for Sonogashira Coupling of an Aryl Iodide

-

Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Reagent Addition: Under a positive flow of the inert gas, add the degassed solvent (e.g., triethylamine or a mixture of THF and an amine base) followed by the terminal alkyne (1.1 mmol, 1.1 equiv).[19]

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: Upon completion, remove the solvent under reduced pressure. Dilute the residue with an organic solvent and water.

-

Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the desired coupled product.

Conclusion

The distinct chemical properties of organoiodine compounds, particularly the weak and polarizable carbon-iodine bond, establish them as indispensable tools in modern organic and medicinal chemistry. Their high reactivity as electrophiles and the ability of iodine to access higher oxidation states in hypervalent compounds provide a rich and versatile chemistry. From facilitating the construction of complex molecular frameworks through cross-coupling reactions to enabling life-saving medical diagnostics, the applications of organoiodine compounds are vast and continue to expand, making them a critical area of study for researchers and scientists in both academia and industry.

References

- 1. Organoiodine Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]

- 2. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. en-academic.com [en-academic.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Hypervalent organoiodine compounds - Wikipedia [en.wikipedia.org]

- 7. Hypervalent organo iodines reagents in organic synthesis | PPTX [slideshare.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hypervalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. rose-hulman.edu [rose-hulman.edu]

- 15. Yoneda Labs [yonedalabs.com]

- 16. rsc.org [rsc.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

The Propargyl Iodide Pathway: A Technical Guide to Radical Initiation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of propargyl iodide's role as a potent radical initiator. This compound (3-iodo-1-propyne) is a valuable organoiodine compound, recognized for its ability to generate highly reactive propargyl radicals.[1][2][3] These radicals are pivotal intermediates in a variety of synthetic transformations, including carbon-carbon bond formation, polymerization, and the synthesis of complex molecular architectures such as heterocycles.[1] This document details the mechanistic underpinnings of this compound-mediated radical generation, summarizes key quantitative data from seminal studies, provides illustrative experimental protocols, and visualizes the core processes for enhanced comprehension.

The Core Mechanism: Homolytic Cleavage and Radical Generation

The utility of this compound as a radical initiator stems from the inherent weakness of the carbon-iodine (C-I) bond. This bond can undergo homolytic cleavage, a process where the two electrons in the bond are distributed equally between the two resulting fragments, upon exposure to heat or light.[4] This cleavage generates a propargyl radical and an iodine radical.[1]

Initiation Step: C₃H₃I → C₃H₃• + I•[1]

This initiation is a critical step in combustion chemistry, where propargyl radicals contribute to the formation of aromatic compounds like benzene through recombination.[1] The generated propargyl radical is not a single entity but exists in resonance with the allenyl radical, a tautomeric form that contributes to its diverse reactivity.[5] This tautomerization allows for the formation of both propargyl and allene derivatives in subsequent reactions.[5]

The generation of these radical species has been confirmed experimentally through techniques such as electron paramagnetic resonance (EPR) spectroscopy with spin trapping.[1][6] Theoretical calculations, such as those performed at the CBS-QB3 level, have further substantiated the feasibility of a radical pathway in reactions involving this compound.[6]

Caption: Radical initiation from this compound.

Applications in Synthesis and Polymerization

The reactive nature of the propargyl radical makes it a versatile tool in organic synthesis and material science.

Radical-Mediated Transformations in Organic Synthesis

This compound serves as an excellent precursor for generating propargyl radicals that can participate in a variety of coupling and cyclization reactions.[1]

-

Formation of Allenylzincs: Propargyl iodides are effective precursors for creating allenylzincs through a reaction with diethylzinc.[6] This process is suspected to proceed via a radical chain mechanism, initiated by the generation of propargyl radicals.[2][6] These allenylzinc reagents are valuable for enantioselective propargylation of aldehydes to produce homopropargyl alcohols.[2]

-

Synthesis of Heterocycles: In the presence of a silver catalyst, intermediates derived from this compound can undergo cyclization with propargylic amides to yield five-membered heterocycles with high selectivity.[1]

-

Copper-Catalyzed Cross-Coupling: this compound is utilized in copper-catalyzed cross-coupling reactions, demonstrating significant versatility in forming new carbon-carbon bonds.[1]

Radical Polymerization

This compound and other organoiodine compounds can act as initiators in living radical polymerization processes.[1][7] This is particularly relevant in iodine-mediated living radical polymerization, which can be conducted under visible light irradiation.[7] Hypervalent iodide radical initiators, which can be derived from iodide-terminated polymers, are also employed in the controlled radical polymerization of unsaturated monomers.[8]

Quantitative Data Overview

The efficiency and outcome of reactions initiated by this compound are highly dependent on the experimental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Conditions for Radical Generation and Subsequent Reactions

| Reaction Type | Substrate/Reagents | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iodocyclization | This compound, Alcohols | - | Cyclic compounds | - | [1] |

| Silver-Catalyzed Cyclization | This compound intermediates, Propargylic amides | Bis(pyridyl)silver complexes, 23°C | Oxazoline derivatives | 48-95 | [1] |

| Formation of Allenes | This compound, Terminal alkynes, Zn, Pd(PPh₃)₄ | Zn, Pd(PPh₃)₄, THF, rt | Allenes | 54-93 | [1] |

| Formation of Allenylzincs | Propargyl iodides, Diethylzinc | Oxygen (promoter) | Allenylzincs | - |[6] |

Table 2: Self-Reaction of Propargyl Radicals

| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Key Products | Reference |

|---|---|---|---|

| 500 | (3.30 ± 0.35) x 10⁻¹¹ | 1,5-Hexadiyne, Fulvene, Benzene | [9] |

| 700 | (2.74 ± 0.43) x 10⁻¹¹ | 1,5-Hexadiyne, Fulvene, Benzene | [9] |

| 1000 | (1.20 ± 0.14) x 10⁻¹¹ | 1,5-Hexadiyne, Fulvene, Benzene |[9] |

Experimental Protocols

This section provides a generalized protocol for a typical radical-mediated reaction using this compound, based on common laboratory practices for such syntheses.

General Protocol for a Radical-Mediated Propargylation Reaction

Objective: To synthesize a homopropargylic alcohol via a radical-mediated addition of a propargyl group to an aldehyde.

Materials:

-

This compound (3-iodo-1-propyne)

-

Aldehyde (substrate)

-

A metal mediator (e.g., Zinc dust, Indium)

-

Anhydrous solvent (e.g., THF, DMF)

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

-

Drying agent (e.g., anhydrous MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Stirring and heating apparatus

Procedure:

-

Reaction Setup: A dry Schlenk flask equipped with a magnetic stir bar is charged with the metal mediator (e.g., Zinc dust). The flask is flame-dried under vacuum and backfilled with an inert gas (e.g., Argon or Nitrogen).

-

Addition of Reagents: Anhydrous solvent is added to the flask, followed by the aldehyde substrate. The mixture is stirred to ensure proper mixing.

-

Initiation: this compound is added dropwise to the stirred mixture at a controlled temperature (often room temperature or slightly elevated). The reaction is monitored for signs of initiation (e.g., color change, exotherm).

-

Reaction Progression: The reaction mixture is stirred for a specified period (typically several hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a suitable quenching solution.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel.

-

Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General Experimental Workflow.

Signaling Pathways and Catalytic Cycles

In many synthetic applications, this compound is used in conjunction with a catalyst, often a transition metal. The following diagram illustrates a generalized catalytic cycle for a cross-coupling reaction involving a propargyl radical.

Caption: Generalized Catalytic Cycle.

Conclusion

This compound stands out as a versatile and efficient precursor for the generation of propargyl radicals. Its application spans from fundamental studies in combustion chemistry to sophisticated organic syntheses and the development of advanced polymer materials. The ease of homolytic cleavage of its carbon-iodine bond under thermal or photochemical conditions provides a reliable entry point into radical-mediated transformations. For researchers and professionals in drug development, a thorough understanding of the principles and protocols outlined in this guide can unlock new synthetic pathways to novel and complex molecular targets. The continued exploration of this compound and its derivatives in radical chemistry promises to yield further innovations in chemical synthesis.

References

- 1. Buy this compound | 659-86-9 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. 1-Propyne, 3-iodo- | C3H3I | CID 136471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Catalyst-free iodine-mediated living radical polymerization under irradiation over a wide visible-light spectral scope - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. US9193810B2 - Free radical and controlled radical polymerization processes using hypervalent iodide radical initiators - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Propargyl Iodide: A Technical Guide to its Solubility in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl iodide (3-iodo-1-propyne) is a highly reactive organoiodine compound that serves as a critical building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility in various synthetic transformations, including nucleophilic substitutions, coupling reactions, and the formation of complex heterocyclic structures, is significantly influenced by its solubility profile.[1][2] Understanding the solubility of this compound in different solvent systems is paramount for reaction design, optimization, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in water and a range of common organic solvents, supplemented with data from its structural analogs, propargyl bromide and propargyl chloride.

Core Principles of this compound Solubility

The solubility of this compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound possesses a polarizable carbon-iodine bond and a terminal alkyne group, contributing to a moderate overall polarity. However, the dominant feature is its organic, hydrocarbon-like structure, which dictates its solubility behavior.

Generally, haloalkanes like this compound exhibit low solubility in water. This is because the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions between the haloalkane and water.[3] Conversely, they tend to be readily soluble in organic solvents with similar polarity and intermolecular forces.

Solubility Profile of this compound and its Analogs

While specific quantitative solubility data for this compound is scarce in the literature, a consistent qualitative profile emerges from various sources. This profile can be further illuminated by examining the reported solubilities of the closely related propargyl halides.

Table 1: Qualitative Solubility of Propargyl Halides

| Solvent | This compound (C₃H₃I) | Propargyl Bromide (C₃H₃Br) | Propargyl Chloride (C₃H₃Cl) |

| Water | Insoluble[4] | Insoluble/Immiscible[5][6][7][8] | Insoluble/Slightly Soluble[9][10] |

| Ethanol | Soluble[4] | Miscible/Soluble[4][5][6] | Miscible/Soluble[9] |

| Diethyl Ether | Soluble[4] | Miscible/Soluble[4][5][6] | Miscible[9] |

| Chloroform | Inferred Soluble | Miscible/Soluble[4][5][7] | Miscible[9] |

| Benzene | Inferred Soluble | Miscible/Soluble[4][5] | Miscible[9] |

| Carbon Tetrachloride | Inferred Soluble | Miscible/Soluble[4][5] | Miscible |

| Petroleum Ether | Inferred Soluble | Inferred Soluble | Miscible[9] |

| Ethyl Acetate | Inferred Soluble | Inferred Soluble | Miscible[9] |

Note: "Inferred Soluble" for this compound is based on its structural similarity to the bromide and chloride analogs and general statements of its solubility in organic solvents.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following general experimental protocol can be adapted for the quantitative determination of this compound solubility in a chosen solvent.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Centrifuge (optional)

-

Syringe filters (chemically compatible)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The excess is crucial to ensure that a saturated solution is formed.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow equilibrium to be reached. This may range from several hours to a day, depending on the solvent and temperature. It is advisable to perform preliminary experiments to determine the equilibration time.

-

-

Sample Preparation:

-

Once equilibrium is reached, cease agitation and allow any undissolved this compound to settle. If necessary, the sample can be centrifuged at a constant temperature to facilitate phase separation.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a pipette. To avoid transferring any undissolved solute, it is recommended to use a syringe fitted with a chemically resistant filter (e.g., PTFE).

-

-

Quantitative Analysis:

-

Accurately dilute the collected aliquot with a known volume of the pure solvent. The dilution factor will depend on the expected concentration and the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known this compound concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Safety Precautions: this compound is a reactive and potentially hazardous compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Factors Influencing Haloalkyne Solubility

The solubility of a haloalkyne like this compound is a result of the interplay between its molecular structure and the properties of the solvent. The following diagram illustrates these key relationships.

Caption: Key determinants of haloalkyne solubility.

Conclusion

This compound is a versatile synthetic intermediate with a solubility profile characteristic of a moderately polar organic compound. It is readily soluble in a wide array of organic solvents but demonstrates poor solubility in water. While precise quantitative data remains limited, a strong qualitative understanding can be derived from available information and comparison with its halogenated analogs. For applications demanding exact solubility values, the provided experimental protocol offers a robust framework for their determination. A thorough understanding of these solubility characteristics is essential for the effective application of this compound in research, development, and manufacturing.

References

- 1. Cas 659-86-9,this compound | lookchem [lookchem.com]

- 2. Buy this compound | 659-86-9 [smolecule.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. chembk.com [chembk.com]

- 5. Propargyl bromide | C3H3Br | CID 7842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propargyl bromide, 97%, 80% w/w in toluene, stab. with magnesium oxide | Fisher Scientific [fishersci.ca]

- 7. Propargyl bromide | 106-96-7 [chemicalbook.com]

- 8. Propargyl Bromide | 106-96-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Propargyl chloride 98 624-65-7 [sigmaaldrich.com]

- 10. Propargyl Chloride | 624-65-7 | TCI AMERICA [tcichemicals.com]

Fundamental reaction pathways involving propargyl iodide.

An In-depth Technical Guide to the Fundamental Reaction Pathways of Propargyl Iodide

Introduction

This compound (3-iodo-1-propyne) is a highly versatile organoiodine compound with the chemical formula C₃H₃I.[1] It is a colorless liquid at room temperature, soluble in organic solvents, and serves as a crucial building block in organic synthesis.[1] Its unique structure, featuring a terminal alkyne and a reactive carbon-iodine bond, allows it to participate in a diverse array of chemical transformations. This reactivity makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] This guide provides a comprehensive overview of the fundamental reaction pathways involving this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 659-86-9 | [1] |

| Molecular Formula | C₃H₃I | [1] |

| Molecular Weight | 165.96 g/mol | [1] |

| Boiling Point | 115.98°C (estimate) | [1] |

| Density | 2.0580 g/cm³ (estimate) | [1] |

| Refractive Index | 1.5780 (estimate) | [1] |

| Flash Point | 45.3°C | [1] |

| Vapor Pressure | 22.1 mmHg at 25°C | [1] |

Synthesis of this compound

This compound can be synthesized via several methods, primarily involving the functionalization of propargyl alcohol or the halogenation of propyne.

-

From Propargyl Alcohol : Treatment of propargyl alcohol with hydroiodic acid (HI) under acidic conditions results in an Sₙ2 displacement of the hydroxyl group to afford this compound.[1][2]

-

From Propargyl Bromide : A common laboratory-scale synthesis involves the Finkelstein reaction, where propargyl bromide is treated with sodium iodide in a suitable solvent like acetone. The insolubility of the sodium bromide byproduct drives the reaction to completion.[3]

-

Iodination of Propyne : Direct iodination of propyne with molecular iodine (I₂) can yield this compound, often in the presence of a Lewis acid.[1][2]

A general workflow for the synthesis of this compound from propargyl bromide is outlined below.

Caption: Workflow for the synthesis of this compound.

Core Reaction Pathways

This compound's reactivity is dominated by three fundamental pathways: nucleophilic substitution, radical reactions, and metal-catalyzed transformations such as coupling and cycloaddition reactions.

Nucleophilic Substitution (Sₙ2)

The carbon atom attached to the iodine is electrophilic, making it susceptible to attack by nucleophiles. The reaction typically proceeds via a concerted Sₙ2 mechanism, where the nucleophile attacks the carbon, and the iodide ion is displaced as a leaving group.[4] This pathway is fundamental for introducing the propargyl moiety into various molecular scaffolds. A wide range of nucleophiles, including amines, thiols, and azides, can be used.[1][4]

Caption: Generalized Sₙ2 nucleophilic substitution pathway.

Radical Reactions

The relatively weak carbon-iodine bond in this compound can undergo homolytic cleavage, especially at elevated temperatures or under photolytic conditions, to generate a propargyl radical and an iodine atom.[2] This propargyl radical is a key intermediate in combustion chemistry and a versatile species in organic synthesis.[2][5]

3.2.1 Propargyl Radical Self-Reaction

Propargyl radicals can recombine in a complex, multi-channel process to form various C₆H₆ isomers, including 1,5-hexadiyne, fulvene, and benzene.[3] The distribution of these products is strongly dependent on reaction conditions such as temperature and pressure.[2][3]

Caption: Propargyl radical formation and self-reaction pathways.

Coupling Reactions

This compound is a valuable substrate in various metal-catalyzed coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

A³ (Aldehyde-Alkyne-Amine) Coupling : While this compound itself is not a direct component, this reaction is crucial for synthesizing propargylamines, which are structurally related and highly important. The reaction couples an aldehyde, a terminal alkyne, and an amine, often catalyzed by copper or silver salts.[6][7][8]

-

Palladium-Catalyzed Coupling : Propargyl derivatives can undergo Pd-catalyzed coupling with partners like aryl iodides. For instance, fluorinated propargyl amidines react with iodoarenes to yield 2,5-disubstituted imidazoles.[9][10]

-

Formation of Allenylzincs : this compound reacts with diethylzinc to form allenylzinc reagents. This transformation proceeds via a zinc/iodine exchange and may involve a radical mechanism.[1] These reagents are useful for subsequent additions to electrophiles like aldehydes.[2]

Cyclization and Cycloaddition Reactions

The dual functionality of the propargyl group allows it to participate in intramolecular and intermolecular cyclization reactions.

-

Iodocyclization : Propargyl alcohols can react with electrophilic iodine sources (including in situ generated species) to form various iodo-substituted heterocyclic and carbocyclic compounds.[2][11][12]

-

[3+2] Cycloaddition (Click Chemistry) : The terminal alkyne of this compound and its derivatives is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions with azides, leading to the formation of 1,2,3-triazole rings. This "click" reaction is often catalyzed by copper(I) species.[13][14]

-

Gold-Catalyzed Cycloadditions : Propargyl esters and acetals can undergo gold(I)-catalyzed cycloaddition reactions with various partners, such as vinyl derivatives, to produce highly substituted vinylcyclopropanes and other complex cyclic systems.[15][16]

Caption: General pathway for the iodocyclization of propargyl alcohols.

Quantitative Data Summary

Quantitative analysis of reaction outcomes is critical for methodology selection and optimization.

Isomeric Product Distribution from Propargyl Radical Self-Reaction

The relative yields of C₆H₆ isomers from the self-reaction of propargyl radicals show a strong temperature dependence. Experiments were conducted using this compound as the precursor in a high-pressure single-pulse shock tube.[3]

| Temperature (K) | 1,5-Hexadiyne (%) | 1,2-Hexadiene-5-yne (%) | 3,4-Dimethylenecyclobutene (%) | Fulvene (%) | Benzene (%) |

| ~800 | ~40 | ~35 | ~20 | <5 | <1 |

| ~1000 | ~15 | ~20 | ~15 | ~30 | ~20 |

| ~1200 | <5 | <5 | <5 | ~40 | ~45 |

| ~1350 | <1 | <1 | <1 | ~20 | ~78 |

| Data are approximate values derived from graphical representations in the cited literature.[3] |

Rate Coefficients for Propargyl Radical Reactions

Rate coefficients provide insight into the kinetics of elementary reaction steps. The following data were determined at 295 K.[17]

| Reaction | Rate Coefficient (k) | Units |

| C₃H₃ + C₃H₃ (Self-Reaction) | 4.3 (± 0.6) x 10⁻¹¹ | cm³ molecule⁻¹ s⁻¹ |

| C₃H₃ + O₂ (High-pressure limit) | 2.3 (± 0.5) x 10⁻¹³ | cm³ molecule⁻¹ s⁻¹ |

| C₃H₃ + H | 2.5 (± 1.1) x 10⁻¹⁰ | cm³ molecule⁻¹ s⁻¹ |

Experimental Protocols

Detailed and reproducible experimental procedures are essential for practical application.

Synthesis of this compound from Propargyl Bromide

This procedure is adapted from a method used for preparing this compound as a radical precursor.[3]

-

Preparation : Saturate 200 mL of dry acetone with 35 g of sodium iodide (NaI).

-

Reaction : Decant the saturated NaI solution. Add 11 mL of propargyl bromide to the solution and shake. An immediate precipitate of sodium bromide (NaBr) will form.

-

Work-up : Remove the NaBr precipitate by washing with distilled water, as NaBr is insoluble in acetone but highly soluble in water.

-

Isolation : The remaining acetone solution contains the this compound product. Further purification can be achieved by extraction and distillation.

Synthesis of Propargylamines via A³ Coupling

This protocol describes a general copper-catalyzed three-component coupling reaction.[7]

-

Setup : To a screw-capped vial, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

-

Reaction : Seal the vial and heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (typically 1-4 hours).

-

Quenching : Upon completion, cool the reaction mixture to room temperature.

-

Extraction : Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired propargylamine.

Nucleophilic Substitution: Synthesis of Propargyl Azide

This procedure details the Sₙ2 displacement of bromide (and is applicable to iodide) to form an azide.[4]

-

Setup : In a round-bottom flask under an inert atmosphere, dissolve Propargyl-PEG8-bromide (1.0 eq) in anhydrous DMF. (Note: This protocol uses a PEGylated bromide, but the core reaction is directly applicable to this compound).

-

Reagent Addition : Add sodium azide (NaN₃, 1.2 eq) to the solution.

-

Reaction : Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to 50-60°C to increase the rate. Monitor completion by TLC or LC-MS.

-

Work-up : Pour the reaction mixture into deionized water and extract with diethyl ether (3x the volume of the aqueous layer).

-

Purification : Combine the organic layers and wash with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the azide-functionalized product.

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a gateway to a vast chemical space through its participation in nucleophilic substitutions, radical transformations, and a variety of metal-catalyzed coupling and cyclization reactions. Its ability to generate reactive intermediates like the propargyl radical makes it particularly valuable for both mechanistic studies and the construction of complex molecular frameworks. A thorough understanding of these fundamental pathways, supported by quantitative data and robust experimental protocols, is essential for leveraging the full synthetic potential of this versatile building block in research and development.

References

- 1. Cas 659-86-9,this compound | lookchem [lookchem.com]

- 2. Buy this compound | 659-86-9 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Propargylic amine synthesis by amination [organic-chemistry.org]

- 9. Pd-catalyzed coupling reaction of fluorinated propargyl amidines with aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Pd-catalyzed coupling reaction of fluorinated propargyl amidines with aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26377G [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Iodocyclization of Propargyl Alcohols: Highly Facile Approach to Hetero/Carbocyclic Iodides [ouci.dntb.gov.ua]

- 13. tandfonline.com [tandfonline.com]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. scispace.com [scispace.com]

- 16. Gold(I) catalysed cycloaddition reactions of propargyl substrates - Gold Catalysis in Organic Synthesis - NTNU [ntnu.edu]

- 17. tsapps.nist.gov [tsapps.nist.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Propargyl Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of propargyl iodide from propargyl alcohol. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Direct conversion of propargyl alcohol to this compound using hydroiodic acid (HI) can be complicated by a competing Meyer-Schuster rearrangement, leading to the formation of α-iodoenal byproducts. To circumvent this, a robust and reliable method employing the Appel reaction conditions (triphenylphosphine and iodine) is presented. This method proceeds via an SN2 mechanism, ensuring the selective formation of the desired this compound and preventing rearrangement.

Introduction

This compound is a key reagent in organic chemistry, enabling the introduction of the propargyl moiety into a wide range of molecules. Its utility is prominent in the synthesis of complex organic scaffolds, including those found in pharmaceuticals and agrochemicals. The direct reaction of propargyl alcohol with hydroiodic acid is a known method for its synthesis; however, this approach is often plagued by low yields and the formation of undesired rearrangement products under acidic conditions.

An alternative and more efficient strategy involves the use of triphenylphosphine (PPh₃) and iodine (I₂), commonly known as the Appel reaction. This reaction provides a mild and selective conversion of alcohols to iodides through an SN2 pathway, which preserves the propargylic framework and avoids the Meyer-Schuster rearrangement.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₃H₃I[1] |

| Molecular Weight | 165.96 g/mol [1] |

| Appearance | Colorless liquid[1] |

| Boiling Point | ~116 °C (rough estimate)[1] |

| Density | ~2.058 g/cm³ (rough estimate)[1] |

| Refractive Index | ~1.578 (estimate)[1] |

| CAS Number | 659-86-9[1] |

Spectroscopic Data

The structural identity of the synthesized this compound can be confirmed by the following spectroscopic methods.

| Spectroscopy | Data |

| ¹H NMR | δ (ppm): 2.1 (t, 1H), 3.8 (d, 2H) |

| ¹³C NMR | δ (ppm): -5.3, 75.2, 80.8 |

| Infrared (IR) | ν (cm⁻¹): ~3300 (≡C-H), ~2100 (C≡C) |

| Mass Spectrometry (MS) | m/z: 166 (M⁺) |

Experimental Protocol: Synthesis of this compound via Appel Reaction

This protocol details the synthesis of this compound from propargyl alcohol using triphenylphosphine and iodine.

Materials and Reagents:

-

Propargyl alcohol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Chromatography column

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propargyl alcohol (1.0 equivalent) and triphenylphosphine (2.0 equivalents) in anhydrous dichloromethane (10 volumes relative to the alcohol).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Reagents: In a separate flask, prepare a solution of iodine (2.0 equivalents) and imidazole (3.0 equivalents) in anhydrous dichloromethane (10 volumes). Slowly add this solution to the cooled reaction mixture via a dropping funnel over 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion, filter the reaction mixture to remove the precipitated triphenylphosphine oxide.

-